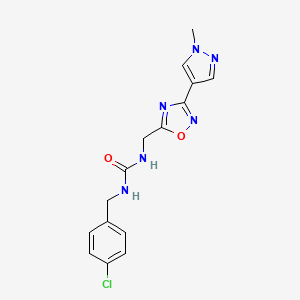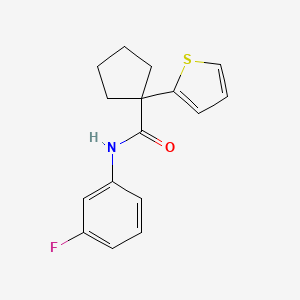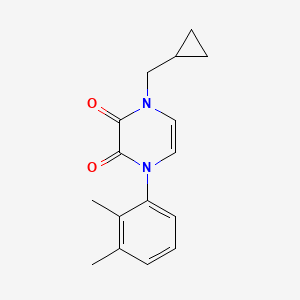![molecular formula C5H9N3O2S2 B2561191 3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol CAS No. 878617-89-1](/img/structure/B2561191.png)
3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol” belongs to a class of organic compounds known as 2-amino-1,3,4-thiadiazoles . These are thiadiazoles with an amino group attached to the 2-position of a 1,3,4-thiadiazole ring .
Synthesis Analysis
The synthesis of similar compounds involves reactions with amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reactions can be carried out effectively with the use of ultrasound .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The presence of electron-donating substituents in vinylbutyl ether and vinyl ether of monoethanolamine significantly reduces the positive charge on the β -carbon atom of the double bond .
Chemical Reactions Analysis
The reactions of similar compounds can be carried out effectively with the use of ultrasound . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .
Applications De Recherche Scientifique
Anticancer Properties
The compound has shown promise as an anticancer agent. In studies, it exhibited an IC₅₀ (half-maximal inhibitory concentration) comparable to that of sorafenib (a known cancer drug) in Panc-1 cells . Further research could explore its mechanism of action and potential for targeted cancer therapy.
Anti-Inflammatory Effects
Given its structural features, this compound might modulate inflammatory pathways. Researchers have tested its inhibition of the interleukin-6 (IL-6)/JAK/STAT3 pathway, which plays a crucial role in inflammation. Investigating its anti-inflammatory potential could lead to novel therapeutic strategies .
Antimicrobial Activity
The compound’s thiadiazole scaffold has been associated with antimicrobial properties. Docking studies revealed strong binding affinity and interaction, suggesting potential as an antimicrobial agent. Further in vitro and in vivo experiments are warranted to validate its efficacy .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S2/c6-4-7-8-5(12-4)11-2-3(10)1-9/h3,9-10H,1-2H2,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZFTWBCNSFDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CSC1=NN=C(S1)N)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride](/img/structure/B2561116.png)


![1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2561119.png)
![1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2561120.png)
![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2561121.png)

![N-methyl-1-[3-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2561124.png)


![5-({4-[(2-methoxybenzoyl)amino]phenoxy}methyl)-N-propylisoxazole-3-carboxamide](/img/structure/B2561128.png)
